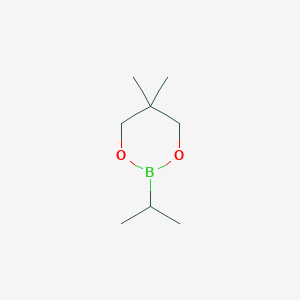
2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane is a six-membered cyclic boronic ester. This compound is of interest due to its unique structural features and its applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the boronic ester. For instance, the reaction of 2-isopropyl-5,5-dimethyl-1,3-dioxane with boronic acid under anhydrous conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of new materials with unique properties.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Biology: The compound is used in the study of biological systems and processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid neopentylglycol ester: Similar in structure but with a phenyl group instead of an isopropyl group.
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Lacks the boronic ester group.
Uniqueness
2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a cyclic structure and a boronic ester group. This combination imparts specific reactivity and stability, making it valuable in various chemical applications.
Properties
CAS No. |
61727-48-8 |
|---|---|
Molecular Formula |
C8H17BO2 |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
5,5-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-7(2)9-10-5-8(3,4)6-11-9/h7H,5-6H2,1-4H3 |
InChI Key |
AXVYIEANKQBBMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















